Rhamnetin 3-rhamnoside
CAS No.: 20188-83-4
Cat. No.: VC21340313
Molecular Formula: C22H22O11
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20188-83-4 |
---|---|
Molecular Formula | C22H22O11 |
Molecular Weight | 462.4 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(25)6-10(30-2)7-14(15)32-20(21)9-3-4-11(23)12(24)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
Standard InChI Key | LOMXQCXSNSCLNP-UFGFRKJLSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Rhamnetin 3-rhamnoside, also known as Rhamnetin 3-O-α-rhamnoside, is a flavonoid compound primarily found in plants such as Loranthus tanakae Franch. & Sav. and Sageretia thea . This compound has garnered attention for its potential therapeutic properties, particularly in treating liver diseases.
Biological Activities and Research Findings
Recent studies have explored the hepatoprotective effects of Rhamnetin 3-rhamnoside. A notable investigation used zebrafish larvae and HepG2 cells to evaluate its protective activity against thioacetamide (TAA)-induced acute liver injury . The results showed that Rhamnetin 3-rhamnoside significantly reduced liver injury phenotypes, oxidative stress, and inflammation in both in vivo and in vitro models.
Key Findings:
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Liver Protection: Rhamnetin 3-rhamnoside ameliorated TAA-induced growth retardation and liver injury in zebrafish larvae.
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Oxidative Stress Reduction: It decreased oxidative stress by lowering reactive oxygen species (ROS) levels in HepG2 cells.
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Inflammation Inhibition: The compound inhibited the IKKβ/NF-κB signaling pathway, reducing inflammatory factor release and NF-κB p65 nuclear translocation.
Potential Mechanisms
The protective mechanism of Rhamnetin 3-rhamnoside is closely related to its ability to modulate the IKKβ/NF-κB signaling pathway. This pathway plays a crucial role in inflammation and oxidative stress responses. By inhibiting this pathway, Rhamnetin 3-rhamnoside can effectively reduce inflammation and oxidative damage, contributing to its hepatoprotective effects.
Table 2: Biological Activities of Rhamnetin 3-Rhamnoside
Activity | Model | Outcome |
---|---|---|
Hepatoprotection | Zebrafish larvae | Reduced liver injury, oxidative stress |
Anti-inflammatory | HepG2 cells | Inhibited IKKβ/NF-κB pathway, reduced ROS levels |
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